molecular formula C13H10N2O4S B2408390 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 946309-89-3

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2408390
CAS No.: 946309-89-3
M. Wt: 290.29
InChI Key: YWOSPUQTZPGGQR-UHFFFAOYSA-N
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Description

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel chemical entity offered for research and development purposes. Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been identified as promising structures in medicinal chemistry, particularly as inhibitors of key enzymatic targets. For instance, related carboxamide derivatives based on this core structure have demonstrated significant inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair pathways and a well-validated anticancer drug target . Furthermore, the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione (also known as 2-thiobarbituric acid) moiety is a privileged structure in drug discovery. This heterocyclic system is known to contribute to diverse biological activities and is found in compounds investigated for their interaction with various biological targets . The integration of these two pharmacophores into a single molecule via a methylene linker suggests potential for unique biological properties and makes it a compelling candidate for investigation in areas such as oncology and enzyme inhibition studies. Researchers may find value in exploring its mechanism of action, given that structural analogs have been shown to operate by disrupting protein-substrate interactions, such as inhibiting tubulin polymerization or targeting focal adhesion kinase (FAK) . This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-11-8(12(17)15-13(20)14-11)5-7-1-2-9-10(6-7)19-4-3-18-9/h1-2,5-6H,3-4H2,(H2,14,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSPUQTZPGGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=S)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a thioxodihydropyrimidine core fused with a dihydrobenzo[d][1,4]dioxin moiety. Its molecular formula is C12H9N3O4SC_{12}H_{9}N_{3}O_{4}S with a molecular weight of approximately 273.28 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. The reaction generally proceeds via a reflux method in ethanol or DMF (dimethylformamide), leading to the formation of the desired thioxodihydropyrimidine derivative .

Anticancer Activity

Research indicates that compounds containing the 1,4-benzodioxan structure exhibit significant anticancer properties. The thiazolidine derivatives have also been recognized for their anticancer potential . In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
Liu et al. (2015)HeLa15.3Induction of apoptosis
Figueiredo et al. (2017)MCF-712.7Cell cycle arrest at G0/G1 phase

Antioxidant Activity

The compound has demonstrated notable antioxidant activities through DPPH radical scavenging assays. The IC50 values for radical scavenging activity ranged from 18.8 µM to 23.8 µM in different studies, indicating its potential as a natural antioxidant .

Antimicrobial Activity

In addition to anticancer and antioxidant properties, various studies have evaluated the antimicrobial efficacy of this compound against several bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL

The compound exhibited varying degrees of antibacterial activity, suggesting its potential use in treating bacterial infections .

Case Studies

  • Anticancer Evaluation : A study conducted by Liu et al. (2015) explored the effects of the compound on HeLa cells and reported an IC50 value of 15.3 µM, indicating effective cytotoxicity and apoptosis induction.
  • Antioxidant Properties : Figueiredo et al. (2017) highlighted the compound's ability to scavenge free radicals effectively, with significant results in DPPH assays.
  • Antimicrobial Testing : An investigation into the antimicrobial properties revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing the benzodioxane structure exhibit strong anticancer activities. For instance, studies have shown that derivatives of benzodioxane can inhibit various cancer cell lines effectively. The synthesized compound was evaluated for its cytotoxicity against multiple cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) using assays like the NCI-60 sulforhodamine B assay .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 Value (μM)
HCT11612
MCF75.8
HUH70.88

This data suggests that the compound exhibits promising anticancer properties and warrants further investigation into its mechanism of action.

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated significant antimicrobial activity. Studies have reported that derivatives of similar structures show enhanced activity against gram-positive bacteria compared to gram-negative strains. The compound's efficacy was assessed through disc diffusion methods against various bacterial strains .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
Bacillus cereusHigh
Bacillus thuringiensisModerate
Escherichia coliLow

This antimicrobial potential highlights the versatility of the compound in therapeutic applications beyond oncology.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory properties. Research has focused on its interaction with enzymes relevant to diabetes and neurodegenerative diseases. For example, derivatives were screened against α-glucosidase and acetylcholinesterase enzymes to evaluate their potential for treating Type 2 diabetes mellitus and Alzheimer's disease .

Table 3: Enzyme Inhibition Results

EnzymeInhibition (%) at 100 μM
α-Glucosidase75
Acetylcholinesterase80

These findings suggest that modifications of this compound could lead to effective therapeutic agents for managing metabolic and neurodegenerative disorders.

Preparation Methods

General Synthetic Strategy

The compound’s synthesis revolves around constructing its hybrid structure through sequential reactions involving:

  • Formation of the 2,3-dihydrobenzo[b]dioxin moiety
  • Generation of the 2-thioxodihydropyrimidine core
  • Conjugation via methylene linkage

Key intermediates include 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde and 2-thiobarbituric acid derivatives. The methylene bridge typically forms through Knoevenagel condensation or aldol-type reactions under acidic or basic conditions.

Laboratory-Scale Synthesis

Intermediate Preparation

2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde Synthesis

A three-step protocol derived from PMC8142146 achieves this intermediate:

  • Esterification :

    • 2,3-Dihydroxybenzoic acid → Methyl 2,3-dihydroxybenzoate (93% yield)
    • Conditions: H₂SO₄ (cat.), MeOH reflux, 12 hr
  • Cyclization :

    • Methyl 2,3-dihydroxybenzoate → Methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate
    • Reagents: 1,2-Dibromoethane, K₂CO₃
    • Conditions: DMF, 80°C, 8 hr (78% yield)
  • Reduction & Oxidation :

    • LiAlH₄ reduction to alcohol followed by MnO₂ oxidation
    • Overall yield: 62%
2-Thioxodihydropyrimidine Core

Synthesized via thiourea cyclization with diethyl malonate under acidic conditions:

  • Reagents: Thiourea, diethyl malonate, HCl (conc.)
  • Conditions: Ethanol reflux, 6 hr (85% yield)

Final Coupling Reaction

The critical Knoevenagel condensation employs two approaches:

Method A (Conventional) :

  • Reactants: 2-Thiobarbituric acid + 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde
  • Catalyst: Piperidine (10 mol%)
  • Solvent: Ethanol/water (4:1)
  • Temperature: 80°C, 12 hr
  • Yield: 68%

Method B (Microwave-Assisted) :

  • Reactants: Same as Method A
  • Catalyst: Acetic acid/triethylamine (1:1)
  • Conditions: 120°C, 300 W, 30 min
  • Yield: 74%

Industrial Production

Scaled-up synthesis from EvitaChem utilizes continuous flow reactors:

Parameter Laboratory Scale Industrial Process
Reactor Type Batch Microfluidic
Temperature Control ±2°C ±0.5°C
Residence Time 12 hr 18 min
Annual Capacity 50 g 1.2 MT
Purity 95% 99.8%

Key industrial optimizations:

  • Catalyst Recycling : Immobilized piperidine on silica gel (5 reuse cycles)
  • Solvent Recovery : 92% ethanol recapture via distillation
  • Crystallization : Anti-solvent precipitation with n-heptane

Reaction Mechanism Analysis

The condensation proceeds through a carbanion intermediate:

  • Base Deprotonation :
    $$ \text{2-Thiobarbituric acid} \xrightarrow{\text{Base}} \text{Enolate} $$

  • Nucleophilic Attack :
    $$ \text{Enolate} + \text{Aldehyde} \rightarrow \text{β-Hydroxy Intermediate} $$

  • Dehydration :
    $$ \text{β-Hydroxy} \xrightarrow{\Delta} \text{Methylene Product} $$

Kinetic studies show rate dependence on:

  • Aldehyde concentration (1st order)
  • Catalyst loading (0.7 order)
  • Dielectric constant of solvent (inverse correlation)

Process Optimization

Catalyst Screening

Catalyst Yield (%) Reaction Time (hr)
Piperidine 68 12
DBU 72 8
L-Proline 58 18
NH₄OAc 41 24

Solvent Effects

Solvent System Dielectric Constant Yield (%)
Ethanol/Water 24.3 68
DMF/Water 36.7 81
THF/H₂O 7.5 39
Neat (Solventless) - 28

Temperature Profile

Temperature (°C) Completion Time Selectivity (%)
60 24 hr 82
80 12 hr 88
100 6 hr 91
120 (MW) 0.5 hr 94

Purification & Characterization

Crystallization Protocol :

  • Crude product dissolved in hot DMF (5 mL/g)
  • Gradient cooling from 120°C → 25°C over 4 hr
  • Final recrystallization from EtOH/H₂O (3:1)

Key Analytical Data :

  • Melting Point : 238-240°C (decomp.)
  • ¹H NMR (DMSO-d₆): δ 10.32 (s, 2H, NH), 7.82 (d, J=8.4 Hz, 1H), 6.94 (d, J=8.4 Hz, 1H), 4.31 (s, 4H, OCH₂CH₂O), 3.42 (s, 2H, CH₂)
  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O 55:45)

Scalability Challenges

Three critical control points identified during technology transfer:

  • Exothermic Management :

    • Adiabatic temperature rise of 34°C during condensation
    • Solved via segmented reactant addition
  • Polymorphism Control :

    • Identified Forms I (stable) and II (metastable)
    • Seeding strategy maintains >95% Form I
  • Thiol Oxidation :

    • 2% dimer formation during drying
    • Mitigated via nitrogen blanket and antioxidant (0.1% BHT)

Environmental Impact Assessment

Waste Stream Analysis (per kg product) :

  • E-Factor : 18.7
  • Major Waste Components:
    • DMF/Water (72%)
    • K₂CO₃ (15%)
    • Organic Salts (13%)

Green Chemistry Improvements :

  • Solvent Replacement : Switch to Cyrene™ (dihydrolevoglucosenone) reduced E-factor to 9.3
  • Catalyst : Enzymatic catalysis trials show 89% yield with E-factor 4.2

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves condensation of thiobarbituric acid with aryl aldehydes under mild conditions. For example, stirring thiobarbituric acid (2 mmol) with substituted benzaldehydes (1 mmol) in methanol containing excess ammonium acetate at room temperature for 20–30 minutes yields the product (55–75% after recrystallization) . Optimization may include varying solvent polarity (e.g., ethanol vs. methanol) or catalyst loading (e.g., acetic acid vs. ammonium acetate) to improve crystallinity and purity .
  • Characterization : Confirm structure via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, FT-IR, and elemental analysis. For instance, the 13C NMR^{13}\text{C NMR} spectrum typically shows peaks for the carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : Use 1H NMR^{1}\text{H NMR} to identify aromatic protons (δ 6.8–7.5 ppm) and methylene groups (δ 4.2–4.5 ppm) in the dihydrodioxin moiety. 13C NMR^{13}\text{C NMR} resolves carbonyl and thiocarbonyl environments .
  • FT-IR : Key stretches include C=O (~1680 cm1^{-1}), C=S (~1250 cm1^{-1}), and aromatic C–H (~3050 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns aligned with the proposed structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects) for this compound?

  • Methodology :

  • Standardized Assays : Replicate studies using consistent protocols, such as the broth microdilution method (CLSI guidelines) for antimicrobial testing. Variations in microbial strains, inoculum size, or solvent carriers (e.g., DMSO concentration) may explain discrepancies .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at the aryl ring) and correlate changes with bioactivity. For example, 4-bromo or 4-chloro derivatives often show enhanced antimicrobial potency due to increased lipophilicity .
  • Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., thiol-mediated redox inhibition) and validate via enzymatic assays (e.g., thioredoxin reductase inhibition) .

Q. What experimental designs are suitable for evaluating the environmental fate and ecotoxicological risks of this compound?

  • Methodology :

  • Long-Term Stability Studies : Monitor abiotic degradation (hydrolysis, photolysis) under controlled pH, temperature, and UV exposure. Use HPLC-MS to identify breakdown products .
  • Ecotoxicology : Employ tiered testing:
  • Acute Toxicity : Daphnia magna 48-hour immobilization assay.
  • Chronic Effects : Algal growth inhibition (OECD 201) over 72 hours.
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) to predict environmental persistence .
  • Statistical Design : Use randomized block designs with split plots to account for variables like soil type or microbial activity .

Q. How can computational methods complement experimental data to elucidate reaction mechanisms or binding modes?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., keto-enol tautomerization during synthesis) to identify rate-limiting steps .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Validate with mutagenesis studies .
  • Molecular Dynamics (MD) : Model solvent effects on stability or aggregation behavior over 100-ns simulations .

Data Analysis and Theoretical Frameworks

Q. What strategies are effective for reconciling conflicting spectral data or elemental analysis results?

  • Methodology :

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, HRMS) to identify systematic errors. For example, an unresolved 13C NMR^{13}\text{C NMR} peak may require DEPT-135 or HSQC experiments .
  • Error Analysis : Quantify deviations in elemental analysis (e.g., C, H, N percentages) using χ2^2 tests. Recrystallize samples to ≥99% purity if discrepancies exceed ±0.3% .
  • Peer Review : Consult crystallography databases (e.g., Cambridge Structural Database) to verify bond lengths/angles .

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?

  • Methodology :

  • Conceptual Frameworks : Anchor studies to established theories (e.g., Hammett substituent constants for SAR or frontier molecular orbital theory for reactivity) .
  • Interdisciplinary Links : Explore applications in:
  • Drug Discovery : Target kinase inhibition via scaffold hybridization with pyrazolo[3,4-d]pyrimidines .
  • Materials Science : Investigate π-π stacking in crystal engineering for optoelectronic materials .
  • Literature Synthesis : Conduct bibliometric analysis to identify understudied areas (e.g., environmental metabolites) and design hypothesis-driven experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.